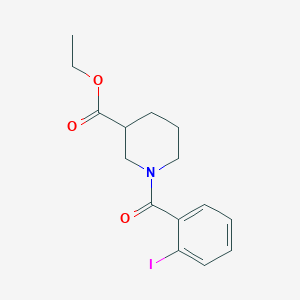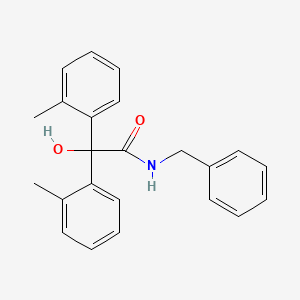![molecular formula C25H23NO3 B3954672 2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione](/img/structure/B3954672.png)
2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione
Übersicht
Beschreibung
2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has since gained popularity as a recreational drug due to its psychoactive effects. However, MAB-CHMINACA has also shown potential in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione acts as a potent agonist of the CB1 receptor, which is located primarily in the central nervous system. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may contribute to its increased potency.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to cause seizures and respiratory depression at high doses. Additionally, this compound has been found to have a high potential for abuse and dependence, which is a concern for its use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione in lab experiments is its potency and high affinity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the body. However, its potential for abuse and dependence is a limitation, as it may be difficult to control its use in a lab setting. Additionally, the psychoactive effects of this compound may interfere with certain experiments or make it difficult to observe specific outcomes.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione. One area of interest is its potential as a therapeutic agent for certain conditions, such as pain and inflammation. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the body and the potential for abuse and dependence. Finally, the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential is an area of ongoing research.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has potential in scientific research, particularly in the study of the endocannabinoid system and the effects of synthetic cannabinoids on the body. Its high potency and affinity for the CB1 receptor make it a useful tool for certain experiments, but its potential for abuse and dependence is a concern. Further research is needed to fully understand the effects of this compound and to develop new synthetic cannabinoids with improved safety profiles and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione has been used in scientific research to study its effects on the endocannabinoid system. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as it has been shown to cause vasoconstriction and hypertension in animal models.
Eigenschaften
IUPAC Name |
(Z)-2-(4-methoxyanilino)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-17-4-8-19(9-5-17)24(27)16-23(25(28)20-10-6-18(2)7-11-20)26-21-12-14-22(29-3)15-13-21/h4-16,26H,1-3H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSASKGMHRCVQK-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetate](/img/structure/B3954615.png)
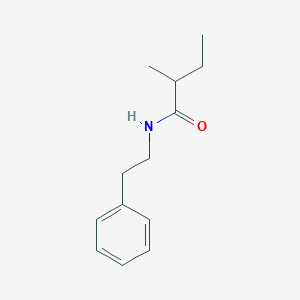
![4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B3954620.png)
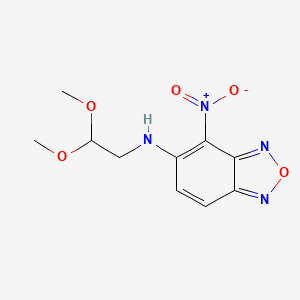

![2-methyl-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3954643.png)
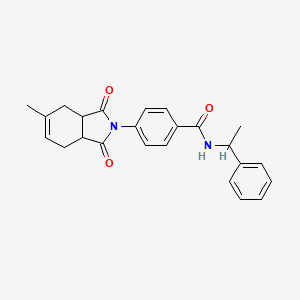
![3-(diphenylmethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B3954661.png)
![ethyl ({4-[acetyl(methyl)amino]phenyl}amino)(oxo)acetate](/img/structure/B3954663.png)
![2-{3-[1-(2-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3954664.png)
![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3954673.png)
